molecular formula C11H12N2O B12998830 (5-Methoxyquinolin-2-yl)methanamine

(5-Methoxyquinolin-2-yl)methanamine

Cat. No.: B12998830
M. Wt: 188.23 g/mol
InChI Key: YZQUBXUXWNGPGD-UHFFFAOYSA-N
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Description

(5-Methoxyquinolin-2-yl)methanamine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methoxy group at the 5-position and a methanamine group at the 2-position, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxyquinolin-2-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxyquinoline, which can be prepared through various methods such as the Skraup synthesis or Friedländer synthesis.

    Nitration: The 5-methoxyquinoline undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. These may include continuous flow reactors, microwave-assisted synthesis, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxyquinolin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using hydrogenation or metal hydrides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(5-Methoxyquinolin-2-yl)methanamine has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of fluorescent probes and bioactive molecules for studying biological processes.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antimalarial, anticancer, and antimicrobial agents.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Methoxyquinolin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes, receptors, or nucleic acids. The methoxy and methanamine groups can enhance the compound’s binding affinity and selectivity for these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyquinolin-4-yl)methanamine: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.

    (6-Methoxyquinolin-4-yl)methanamine: Another quinoline derivative with a methoxy group at the 6-position, used in different applications.

Uniqueness

(5-Methoxyquinolin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(5-methoxyquinolin-2-yl)methanamine

InChI

InChI=1S/C11H12N2O/c1-14-11-4-2-3-10-9(11)6-5-8(7-12)13-10/h2-6H,7,12H2,1H3

InChI Key

YZQUBXUXWNGPGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=N2)CN

Origin of Product

United States

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